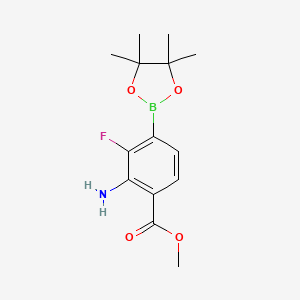

Methyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester-containing aromatic compound featuring a unique substitution pattern: an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 3, and a pinacol boronate ester at position 4 of the benzene ring, with a methyl ester (-COOCH₃) at the carboxyl position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl motifs for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C14H19BFNO4 |

|---|---|

Molecular Weight |

295.12 g/mol |

IUPAC Name |

methyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C14H19BFNO4/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(18)19-5)11(17)10(9)16/h6-7H,17H2,1-5H3 |

InChI Key |

QFMFAEJCQHUSOI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)OC)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Borylation: Introduction of the dioxaborolan group via a palladium-catalyzed coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Coupling Reactions: The dioxaborolan group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Reducing Agents: Such as hydrogen gas or metal hydrides for reduction steps.

Nitrating Agents: Such as nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Methyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its role in drug development, particularly in cancer therapy.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolan group, for example, can form stable complexes with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The amino and fluoro groups can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Stability and Handling

- Target Compound: Likely stable at room temperature (based on analogs in ), but the fluorine and amino groups may necessitate inert storage to prevent hydrolysis or oxidation.

- Trifluoromethyl Analogs : Increased stability due to CF₃’s electron-withdrawing nature but may require refrigeration to prevent decomposition .

Biological Activity

Methyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a fluoro group, and a dioxaborolan moiety. Its molecular formula is with a molecular weight of approximately 277.13 g/mol. The presence of the dioxaborolan group enhances its reactivity and utility in various chemical transformations, particularly in drug development.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with various biological targets. The structural features allow it to:

- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulate Receptor Activity : Its functional groups enable it to interact with receptors that play critical roles in cellular signaling.

These interactions are crucial for evaluating its potential as a therapeutic agent.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

Antimicrobial Activity

In vitro studies have shown that derivatives of similar compounds exhibit antimicrobial properties against multidrug-resistant strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Some related compounds demonstrated MIC values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Anticancer Potential

Research indicates that this compound may have anticancer properties:

- Cell Proliferation Inhibition : Compounds with similar structures showed strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values significantly lower than established chemotherapeutics like 5-Fluorouracil .

Study on Anticancer Activity

A study involving the administration of this compound analogs demonstrated:

- Inhibition of Lung Metastasis : In vivo experiments showed that treatment reduced metastatic nodules in mouse models significantly compared to control groups .

Pharmacokinetics

Pharmacokinetic evaluations revealed important data regarding absorption and clearance:

- Oral Bioavailability : A related compound exhibited an oral bioavailability of approximately 31.8% after administration .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Oral Bioavailability (%) | Notes |

|---|---|---|---|---|

| Methyl 2-amino-3-fluoro-benzonate | 4–8 (MRSA) | N/A | N/A | Antimicrobial activity |

| Methyl 2-amino-benzonate | N/A | 0.126 | 31.8 | Strong anticancer activity |

| Other Boronic Acid Derivatives | Varies | Varies | Varies | General applications in drug design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.